4-(7-bromo-1H-indol-3-yl)butanenitrile
Description
4-(7-Bromo-1H-indol-3-yl)butanenitrile is a brominated indole derivative featuring a butanenitrile side chain at the 3-position of the indole core and a bromine substituent at the 7-position. The bromine atom at the 7-position likely influences electronic properties and steric interactions, while the four-carbon nitrile chain may enhance lipophilicity compared to shorter-chain derivatives .
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-(7-bromo-1H-indol-3-yl)butanenitrile |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-3-5-10-9(4-1-2-7-14)8-15-12(10)11/h3,5-6,8,15H,1-2,4H2 |
InChI Key |
JHNJQXFVMKFHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(7-bromo-1H-indol-3-yl)butanenitrile with structurally related nitriles, focusing on synthesis, physicochemical properties, and biological implications.
Structural Analogues and Substituent Effects
Key structural variations among nitrile derivatives include:
- Bromine Position :
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile (): Bromine at the 4-position and a shorter acetonitrile chain. This derivative exhibits planar molecular packing in its crystal structure, stabilized by N–H···N hydrogen bonds between indole NH and nitrile groups . The 7-bromo isomer may display altered intermolecular interactions due to steric hindrance.
- Nitrile Chain Length :
- 4-(5-Methyl-1-tosylpyrrolidin-3-yl)butanenitrile (11b) (): A butanenitrile chain linked to a tosylated pyrrolidine ring. The longer chain increases molecular flexibility and lipophilicity compared to acetonitrile derivatives.
- 3-(1-Tosyloctahydro-1H-indol-4-yl)propanenitrile (11g) (): A three-carbon nitrile chain attached to a saturated indole scaffold, suggesting reduced aromaticity and altered solubility profiles.
Crystallographic and Spectroscopic Data
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile (): Crystallizes in the monoclinic space group P2₁/c with a planar indole ring. The nitrile group participates in hydrogen bonding, a feature likely absent in the 7-bromo analog due to steric constraints .
- NMR Profiles : Compounds in show distinct δH shifts for nitrile-adjacent protons (e.g., 2.4–3.1 ppm for CH₂ groups), which may differ in the target compound due to bromine’s electron-withdrawing effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(7-bromo-1H-indol-3-yl)butanenitrile, and how can its purity be validated?
- Methodological Answer : A general approach involves multi-step reactions, such as coupling brominated indole precursors with nitrile-containing intermediates. For example, analogous nitrile compounds (e.g., 4-(1-tosylpyrrolidin-3-yl)butanenitrile) have been synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, yielding products in 44–92% efficiency . Purity is validated using 1H/13C NMR for structural confirmation and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification. Elemental analysis (C, H, N, S) further confirms stoichiometric integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To resolve the indole ring protons (e.g., H-3, H-7 bromo-substitution) and nitrile group (δ ~120 ppm in 13C NMR) .
- FT-IR : To confirm the nitrile stretch (~2200 cm⁻¹) and indole N-H (~3400 cm⁻¹).
- HRMS : For exact mass determination (e.g., [M+H]+ or [M+Na]+ peaks) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer : Initial screens often focus on neuroprotective or receptor-binding assays due to structural similarities to bioactive indoles (e.g., serotonin analogs). For example, bromo-indole derivatives like 2-(7-bromo-1H-indol-3-yl)ethanol exhibit neuroprotective effects via in vitro models (e.g., SH-SY5Y cells under oxidative stress) . Dose-response curves and IC50 calculations are standard.
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral separation techniques such as chiral HPLC or enzymatic resolution are employed. For example, enantiomeric mixtures of related nitriles (e.g., 4-(5-methyl-1-tosylpyrrolidin-3-yl)butanenitrile) were resolved using chiral columns, with diastereomeric ratios (dR) reported up to 1:3.3 . Computational modeling (e.g., DFT) aids in predicting enantiomer stability.
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS software is standard. For bromo-indoles, data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts. Refinement parameters (R factor <0.1) and hydrogen-bonding networks are critical for accuracy . Example: 2-(4-bromo-1H-indol-3-yl)acetonitrile was solved with R = 0.073 using SHELXL .
Q. How does bromine substitution at position 7 influence the compound’s bioactivity compared to other regioisomers?
- Methodological Answer : Positional isomerism significantly alters receptor affinity. For instance, 7-bromo substitution (vs. 5- or 6-bromo) in indole derivatives modulates lipophilicity and steric hindrance, impacting binding to targets like serotonin receptors. Comparative studies using radioligand binding assays (e.g., 5-HT2A/2C) and molecular docking (e.g., AutoDock Vina) are recommended .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar bromo-indoles?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, discrepancies in neuroprotective activity between 7-bromo and 5-bromo indoles (IC50 variations >10 µM) may arise from differences in cell permeability or metabolic stability. Validate using knockout cell models or pharmacokinetic profiling (e.g., microsomal stability assays) .
Experimental Design & Safety
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves , fume hoods , and eye protection to avoid exposure. For analogs like 4-(4-bromo-2-fluorophenyl)butanenitrile, thermal decomposition may release toxic HCN; monitor with gas detectors . Waste should be neutralized with alkaline bleach (pH >10) before disposal .
Q. How can computational tools aid in optimizing the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts reaction energetics (e.g., transition states in nitrile formation). Software like Gaussian 16 models substituent effects on indole reactivity. For enantioselective synthesis, molecular mechanics (MMFF94) simulations guide chiral catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
